molecular formula C5H8N2S2 B13968707 S-(4,5-Dimethylthiazol-2-yl)thiohydroxylamine

S-(4,5-Dimethylthiazol-2-yl)thiohydroxylamine

Cat. No.: B13968707
M. Wt: 160.3 g/mol
InChI Key: LSZXPUQRPDOKTM-UHFFFAOYSA-N
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Description

2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole typically involves the reaction of 4,5-dimethylthiazole with an appropriate aminosulfanyl reagent. One common method includes the use of thiourea as a starting material, which undergoes cyclization with 2-bromo-3,4-dimethylthiophene under basic conditions to form the desired thiazole derivative.

Industrial Production Methods

Industrial production of 2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The aminosulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The aminosulfanyl group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminosulfanyl)-4-methyl-1,3-thiazole
  • 2-(Aminosulfanyl)-5-methyl-1,3-thiazole
  • 2-(Aminosulfanyl)-1,3-thiazole

Uniqueness

2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole is unique due to the presence of both methyl groups at the 4 and 5 positions of the thiazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C5H8N2S2

Molecular Weight

160.3 g/mol

IUPAC Name

S-(4,5-dimethyl-1,3-thiazol-2-yl)thiohydroxylamine

InChI

InChI=1S/C5H8N2S2/c1-3-4(2)8-5(7-3)9-6/h6H2,1-2H3

InChI Key

LSZXPUQRPDOKTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)SN)C

Origin of Product

United States

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